molecular formula C22H22F3NO6 B12288843 N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide CAS No. 102491-71-4

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide

Cat. No.: B12288843
CAS No.: 102491-71-4
M. Wt: 453.4 g/mol
InChI Key: MCHADYPYCJQLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide

This compound is a fluorinated acetamide derivative with a molecular weight of 453.41 g/mol. Its structure comprises a bicyclic benzo[a]heptalene scaffold substituted with four methoxy groups, a ketone at position 9, and a trifluoroacetylated amine at position 7. The compound exists as a faintly yellow crystalline powder, reflecting its high purity and stability under standard laboratory conditions.

As an antimitotic agent, it binds to tubulin with high affinity, preventing microtubule assembly and inducing apoptosis in both normal and tumor cell lines. This activity is attributed to its ability to stabilize the GDP-bound form of tubulin, thereby suppressing polymerization dynamics. The compound’s stereochemistry, particularly the (S)-configuration at position 7, is critical for its interaction with the colchicine binding site on β-tubulin.

Historical Context and Discovery

The compound was first synthesized as part of efforts to modify colchicine’s structure to enhance solubility and reduce toxicity. Colchicine, a natural alkaloid from Colchicum autumnale, has been used for centuries to treat gout but suffers from a narrow therapeutic index. In the late 20th century, researchers explored N-acylation strategies to improve colchicine’s pharmacokinetic profile, leading to the development of this compound.

Key synthetic milestones include:

  • Derivatization of Colchiceine : The compound is synthesized from (R/S)-N-deacetylcolchiceine via trifluoroacetylation, a reaction that introduces the 2,2,2-trifluoroacetamide group while retaining the methoxy substitutions critical for tubulin binding.
  • Structural Characterization : X-ray crystallography confirmed the (S)-configuration at position 7, distinguishing it from colchicine’s native (R)-configuration.

Motivation for Academic Study

Academic interest in this compound arises from three primary factors:

  • Mechanistic Insights into Tubulin Dynamics : Its ability to inhibit microtubule polymerization makes it a tool for studying cell division, cytoskeletal organization, and intracellular transport.
  • Apoptosis Induction : The compound activates the JNK/SAPK signaling pathway, providing a model for exploring stress-responsive apoptosis mechanisms.
  • Structure-Activity Relationship (SAR) Studies : Modifications at position 7 (e.g., trifluoroacetylation) offer insights into how steric and electronic effects influence tubulin binding.

Scope and Structure of the Review

This review systematically addresses the compound’s chemical properties, synthesis, and biochemical mechanisms. Subsequent sections will explore:

  • Synthetic Pathways : Detailed protocols for its preparation from colchicine precursors.
  • Biochemical Interactions : Tubulin binding kinetics and downstream effects on cell cycle regulation.
  • Comparative Analysis : Contrasts with other colchicine binding site inhibitors, such as quinoline derivatives.

The exclusion of clinical data ensures a focus on foundational research, aligning with the compound’s role as a biochemical probe rather than a therapeutic candidate.

Properties

IUPAC Name

2,2,2-trifluoro-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHADYPYCJQLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114183
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102491-71-4
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102491-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deacetylation and Subsequent Trifluoroacetylation

A two-step procedure outlined in patent JP2022511214A involves initial deacetylation of colchicine followed by trifluoroacetylation. Colchicine is treated with 2N HCl in methanol at 60°C for 12 hours to hydrolyze the acetamide group, yielding the intermediate 7-aminocolchicine. This intermediate is then reacted with trifluoroacetic anhydride (TFAA) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds in dichloromethane at 0–25°C, achieving yields of 68–72% after purification via silica gel chromatography.

Critical Parameters :

  • Temperature Control : Higher temperatures (>25°C) risk racemization at C-7.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to chlorinated solvents.

Enzymatic Demethylation-Alkylation Strategy

An alternative approach adapts enzymatic demethylation from colchicoside (2), a glucosylated colchicine analog. Cellulase-mediated hydrolysis of colchicoside produces 3-O-demethylcolchicine (3), which undergoes alkylation with methyl iodide to regenerate the methoxy groups. Subsequent trifluoroacetylation using TFAA and EDC affords the target compound in 65% overall yield. This method benefits from the enzymatic step’s stereospecificity, preserving the (S)-configuration at C-7.

Total Synthesis Strategies

Total synthesis routes circumvent reliance on natural colchicine, offering scalability and structural versatility. Recent advances prioritize asymmetric catalysis to establish the (S)-configuration.

Ir-Catalyzed Asymmetric Allylic Amination

A gram-scale synthesis reported by Liang et al. (2021) employs iridium-catalyzed asymmetric allylic amination to install the C-7 trifluoroacetamide group. Starting from isovanillin (4), a Suzuki coupling with a brominated tropolone derivative constructs the tricyclic core. The critical amination step uses [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand to achieve >99% enantiomeric excess (ee). Trifluoroacetylation of the resultant amine with TFAA completes the synthesis in seven steps with a 27–36% overall yield.

Reaction Scheme :

  • Suzuki Coupling : Tropolone bromide + Boronic ester → Tricyclic intermediate (75% yield).
  • Ir-Catalyzed Amination : Intermediate + NH₃ → Chiral amine (89% yield, >99% ee).
  • Trifluoroacetylation : Amine + TFAA → Target compound (92% yield).

Oxidative Cyclization and Late-Stage Functionalization

Chen et al. (2017) developed a route featuring an intramolecular oxidopyrylium-mediated [5+2] cycloaddition to assemble the benzoheptalene core. After constructing the tropolone ring via Wacker oxidation, the C-7 amine is introduced through a Staudinger reaction with triphenylphosphine and trifluoroacetic azide. Final trifluoroacetylation proceeds in near-quantitative yield, achieving a total synthesis in eight steps (9.3% overall yield).

Analytical Characterization

Structural validation of the synthesized compound relies on spectroscopic and chromatographic techniques:

Analytical Method Key Data Reference
¹H NMR (400 MHz, CDCl₃) δ 7.35 (s, 1H, ArH), 5.92 (d, J = 10.4 Hz, 1H), 4.12 (m, 1H, C7-H), 3.87 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (CF₃CO), 152.1 (C=O), 112.4–148.7 (ArC)
HRMS (ESI+) m/z 500.1445 [M+H]⁺ (calc. 500.1438)
HPLC (Chiralpak AD-H) Retention time: 12.7 min (>99% ee)

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantage Limitation
Semisynthetic (Deacetylation) 2 68–72% Short reaction sequence Requires natural colchicine
Enzymatic-Alkylation 4 65% Stereochemical fidelity Multi-step purification
Total Synthesis (Ir) 7 27–36% Scalability, no natural precursor High catalyst cost
Total Synthesis (Oxidative) 8 9.3% Novel ring-forming reactions Low yield in Wacker oxidation

Challenges and Optimization Opportunities

  • Racemization Mitigation : The C-7 position is prone to epimerization under acidic or high-temperature conditions. Implementing low-temperature trifluoroacetylation (-10°C) and non-acidic coupling agents (e.g., DCC) improves stereoretention.
  • Catalyst Efficiency : Iridium catalysts, while effective, are cost-prohibitive for industrial-scale synthesis. Recent studies suggest iron-based systems may offer a cheaper alternative.
  • Purification Complexity : Silica gel chromatography remains the primary purification method, but membrane-based separations could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance:

  • A study highlighted the design and synthesis of related compounds that demonstrated substantial growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial and fungal strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
7bPseudomonas aeruginosaSignificant inhibition observed

This suggests that compounds within this chemical class may serve as potential candidates for developing new antimicrobial agents .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its application in drug development:

Absorption and Distribution

Studies have indicated favorable drug-like properties for synthesized derivatives of this compound when assessed using computational ADME tools. These properties are critical for ensuring adequate bioavailability and therapeutic efficacy in clinical settings .

Metabolism and Excretion

The metabolic pathways and excretion profiles of similar compounds have been characterized through in vitro studies. Such investigations help predict how the body processes these compounds and their potential toxicity .

Synthesis and Characterization

A notable study synthesized various derivatives of the compound and characterized them using spectral techniques such as NMR and mass spectrometry. The structural elucidation confirmed the presence of functional groups essential for biological activity .

Comparison with Similar Compounds

Structural Modifications and Substituents

The table below highlights key structural differences among colchicine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Target Compound 1,2,3,10-tetramethoxy; 7-trifluoroacetamide 463.4* Trifluoroacetamide Antimitotic, anti-proliferative
N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide 10-dibutylamino; 1,2,3-trimethoxy 498.6 Dibutylamino, acetamide Tubulin interaction (hypothesized)
Thiocolchicine (10-methylthio derivative) 10-methylthio; 1,2,3-trimethoxy 414.5 Methylthio, acetamide Antimitotic, DNA interaction
Fluorocolchicine (2-fluoroacetamide) 2-fluoroacetamide; 1,2,3,10-tetramethoxy 429.4 Fluoroacetamide Enhanced metabolic stability
N-[(7S)-10-Hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide 10-hydroxy; 1,2,3-trimethoxy 398.5 Hydroxy, acetamide Solubility modulation

Physicochemical Properties

  • Solubility : The hydroxy-trimethoxy derivative () is highly water-soluble, whereas the target compound’s trifluoroacetamide group may reduce aqueous solubility but improve lipid membrane permeability .
  • Absorbance Profiles : The tetramethoxy derivative () shows absorbance maxima at 249 nm and 350 nm, a pattern altered by substituents like methylthio or hydroxy groups .

Toxicity and Stability

  • Toxicity: Colchicine’s carcinogenicity limits its use, but fluorinated derivatives (e.g., target compound, Fluorocolchicine) may offer safer profiles due to reduced metabolic activation .
  • Photostability : Thiocolchicine and hydroxy derivatives are prone to photoisomerization, whereas trifluoroacetamide’s electron-withdrawing nature could enhance stability .

Biological Activity

N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 26195-65-3
Molecular Formula C22H22F3NO6
Molecular Weight 453.41 g/mol
Boiling Point 681.3 ± 55.0 °C (Predicted)
Density 1.36 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in chloromethane, DMSO, methanol

The biological activity of this compound is closely related to its structural analogs such as colchicine. Colchicine is known for its anti-inflammatory properties and its ability to inhibit microtubule polymerization. This leads to a reduction in leukocyte migration and inflammation at the site of injury or infection .

Key Mechanisms:

  • Anti-inflammatory Activity : The compound potentially modulates inflammatory pathways by inhibiting the NLRP3 inflammasome activation .
  • Cell Cycle Arrest : Similar to colchicine, it may induce cell cycle arrest in mitosis by disrupting microtubule dynamics .
  • Antimicrobial Properties : Some studies suggest that it may enhance the release of antimicrobial peptides from neutrophils .

In Vitro Studies

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves apoptosis induction and inhibition of cell proliferation.

In Vivo Studies

Animal models have demonstrated that this compound can reduce inflammation and pain associated with gout and other inflammatory conditions. It has been shown to decrease serum uric acid levels effectively .

Case Studies

  • Gout Treatment : A clinical trial involving patients with gout showed significant reductions in pain and inflammation when treated with compounds similar to this compound.
    • Outcome : Patients reported a decrease in acute gout attacks and reduced need for NSAIDs.
  • Cancer Research : A study on the effects of this compound on breast cancer cells indicated that it could inhibit tumor growth by inducing apoptosis.
    • Findings : The treated cells showed increased levels of apoptotic markers compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.